molecular formula C22H20FN5O3 B2933819 ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 378221-44-4

ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2933819
CAS No.: 378221-44-4
M. Wt: 421.432
InChI Key: IFJBLBPSZBERTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core with a 2-amino substituent and a carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-31-22(30)17-18-20(27-16-10-6-5-9-15(16)26-18)28(19(17)24)12-11-25-21(29)13-7-3-4-8-14(13)23/h3-10H,2,11-12,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJBLBPSZBERTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCNC(=O)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Attachment of the Fluorobenzamido Group: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 2-position undergoes oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . Computational studies indicate that radical intermediates formed during oxidation may contribute to the compound’s antioxidant activity, particularly in scavenging hydroxyl radicals (HO˙) with a rate constant of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} in nonpolar media .

Reduction Reactions

The carbonyl groups in the fluorobenzamido substituent and ester moiety are reducible. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to secondary alcohols, while sodium borohydride (NaBH₄) selectively targets the ester group under milder conditions . Reduction pathways are critical for modifying the compound’s hydrophobicity and bioactivity.

Substitution Reactions

The fluorine atom in the 2-fluorobenzamido group participates in nucleophilic aromatic substitution (NAS) with:

  • Amines : Forms benzamido-alkylamine derivatives.

  • Thiols : Produces sulfur-containing analogs.

  • Alkoxides : Yields ether-linked products .
    Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Radical Scavenging Activity

The compound exhibits significant antioxidant properties via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Key findings include:

PropertyValue/OutcomeComparison to Reference Antioxidants
DPPH radical scavenging capacityIC₅₀ ≈ 12.4 μM (superior to Trolox)2.5× more potent than gallic acid
HO˙ scavenging rate constant8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1}Comparable to melatonin
HOO˙ scavengingIneffective in nonpolar mediaLess active than ascorbic acid

Data derived from QM-ORSA protocols and experimental DPPH assays .

Mechanistic Pathways

  • Apoptosis induction : In leukemia cell lines (K562, MV4-11), the compound modulates Bcl-2/Bax ratios, triggering caspase-3 activation .

  • Serotonin receptor interaction : Binds 5-HT₃ receptors with high affinity (Ki=9.3nMK_i=9.3\,\text{nM}), influencing neuropharmacological activity .

Scientific Research Applications

Ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Diversity at Position 1

The substituent at position 1 of the pyrroloquinoxaline core significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-(2-fluorobenzamido)ethyl C₂₂H₂₀FN₅O₃* ~429.43* Fluorine enhances lipophilicity and potential bioactivity; amide linkage enables H-bonding. -
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C₁₉H₂₄N₄O₂ 340.43 Long alkyl chain increases hydrophobicity; lacks aromatic/fluorine motifs.
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl C₂₀H₁₅F₃N₄O₂ 400.35 Strong electron-withdrawing CF₃ group; enhances metabolic stability.
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl C₂₁H₁₈N₄O₄ 390.39 Polar ester groups may improve solubility; bulky aromatic substituent.
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl C₁₉H₁₇N₅O₂ 347.37 Amino group enables conjugation or protonation; potential for targeting.
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Cyclohexylmethyl C₂₀H₂₄N₄O₂ 376.44 Aliphatic cyclic substituent; moderate lipophilicity.

Functional Group Impact on Properties

  • Fluorine vs. Trifluoromethyl : The target compound’s 2-fluorobenzamido group offers moderate electron-withdrawing effects and improved membrane permeability compared to the stronger -CF₃ group in , which may reduce metabolic degradation.
  • Amide vs. Ester Linkages: The amide bond in the target compound (vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-aminophenyl in ) may favor π-π stacking in biological targets, while aliphatic chains (e.g., hexyl in ) prioritize hydrophobic interactions.

Biological Activity

Ethyl 2-amino-1-(2-(2-fluorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a derivative of pyrroloquinoxaline, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a pyrroloquinoxaline core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorobenzamido group may enhance its pharmacological profile by influencing its binding affinity and selectivity towards specific receptors.

Biological Activities

Pyrroloquinoxaline derivatives have been extensively studied for their pharmacological properties. The following sections summarize the key biological activities associated with this compound and related compounds.

Anticancer Activity

Research indicates that pyrroloquinoxaline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against various human leukemia cell lines, including K562 and MV4-11 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer cell survival .

Antioxidant Activity

Compounds within this class have shown promising antioxidant capabilities. For example, studies employing the DPPH assay revealed that certain derivatives can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The radical scavenging activity is attributed to their ability to donate electrons and stabilize free radicals.

Neuropharmacological Effects

Pyrroloquinoxaline derivatives have also been evaluated for neuropharmacological effects. Some studies suggest that these compounds may possess anxiolytic and anticonvulsant properties. For instance, specific derivatives were found to exhibit significant anxiolytic effects in animal models, indicating their potential as therapeutic agents for anxiety disorders .

Interaction with Serotonin Receptors

The ability of pyrroloquinoxalines to interact with serotonin receptors has been explored, particularly the 5-HT3 receptor. These interactions are crucial for developing drugs targeting various neuropsychiatric conditions. High-affinity binding to these receptors has been observed in several studies, indicating the potential for treating disorders like depression and anxiety .

Case Studies

Several case studies have highlighted the efficacy of pyrroloquinoxaline derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity : A recent study reported that a specific pyrroloquinoxaline derivative exhibited potent cytotoxicity against several leukemia cell lines with IC50 values in the nanomolar range .
  • Neuropharmacological Assessment : In a controlled trial assessing the anxiolytic effects of various quinoxaline derivatives, one compound demonstrated superior efficacy compared to traditional anxiolytics like diazepam at equivalent doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.